molecular formula C14H12ClF2NO2S B2813202 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide CAS No. 2034528-83-9

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide

Cat. No.: B2813202
CAS No.: 2034528-83-9
M. Wt: 331.76
InChI Key: UKZBGMLTUDXBEO-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom, a methoxyethyl group, and a difluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzamide moiety, in particular, contributes to its potential as a versatile building block in organic synthesis and its promising biological activities .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO2S/c1-20-10(11-5-6-12(15)21-11)7-18-14(19)13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZBGMLTUDXBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=C(C=CC=C1F)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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